

# Factors affecting the severity of MOG (35-55)induced EAE

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: MOG (35-55)-Induced EAE

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the MOG (35-55)-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

# Frequently Asked Questions (FAQs) Q1: What is the expected clinical course for MOG (35-55)-induced EAE in C57BL/6 mice?

The MOG (35-55) peptide in C57BL/6 mice typically induces a chronic, monophasic EAE.[1][2] [3] You can expect the first clinical symptoms to appear between 9 and 14 days post-immunization.[1][4] The disease severity usually reaches its peak 3 to 5 days after onset and then transitions into a chronic phase where deficits are maintained, and animals do not fully recover.[1][2]

# Q2: What are the key factors that can influence the severity and incidence of EAE?

Several factors can significantly impact the outcome of your EAE experiment. These include:



- Mouse Strain: C57BL/6 mice are a commonly used strain for the MOG (35-55) model.[1]
   Other strains, like NOD mice, can also be used but may develop a relapsing-remitting to secondary progressive disease course.[5] The genetic background is critical; for example, the MOG (35-55) model is not effective in SJL mice.[3]
- Gut Microbiota: The composition of the gut microbiome is a crucial environmental factor.
   Germ-free mice are highly resistant to EAE.[6][7] Colonization with specific bacteria, such as Segmented Filamentous Bacteria (SFB), can promote pro-inflammatory Th17 responses and restore disease susceptibility.[6] Conversely, certain Lactobacillus species have been shown to ameliorate EAE symptoms.[8]
- Adjuvant Composition: The antigen-adjuvant emulsion is critical. The ratio of the MOG peptide to the concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) can significantly affect EAE production.[9] Pertussis toxin (PTX) is also used to enhance the disease by facilitating the entry of autoimmune T cells into the central nervous system (CNS).[4]
- Animal Age and Sex: Disease susceptibility can vary with the age and sex of the mice.[1] It is
  recommended to use age- and sex-matched animals in experimental groups.[1] Some
  studies report that female C57BL/6J mice tend to develop a more aggressive disease with
  an earlier onset compared to males.[2]
- Diet: Diet can modulate the gut microbiome and influence EAE outcomes. For instance, a
  diet low in fermentable fiber has been shown to result in a more reliable and uniform EAE
  induction.[10] Dietary factors like polyunsaturated fatty acids and isoflavones may also have
  protective effects.[7]

# Q3: How are clinical signs of EAE evaluated and scored?

EAE clinical signs are typically evaluated daily using a standardized 0-5 scoring system. This system quantifies the progression of paralysis, which usually begins with the tail and ascends to the limbs.[1][2][11] Consistent and blinded scoring is highly recommended to ensure internal validity of the experiment.[1]

# **Troubleshooting Guide**



### **Problem 1: Low Disease Incidence or Weak Symptoms**

#### Possible Cause:

- Suboptimal Immunization: The preparation and administration of the MOG/CFA emulsion is a critical step. An improper emulsion can lead to poor immunization.
- Incorrect Dosing: The amounts of MOG peptide, CFA, and/or Pertussis Toxin (PTX) may be too low.
- Animal-Related Factors: The age, sex, or gut microbiota of the mice may be contributing to resistance.

#### Suggested Solutions:

- Optimize Emulsion Preparation: Ensure the MOG peptide and CFA are thoroughly emulsified
  to a stable, water-in-oil emulsion. The quality of the emulsion can be tested by dropping a
  small amount into water; a stable emulsion will not disperse.
- Adjust Component Doses: While standard protocols provide a guideline, some optimization
  may be necessary. The disease severity can be varied by adjusting the amount of MOG
  peptide per mouse.[1] A systematic titration of MOG, M. tuberculosis H37Ra, and PTX can
  reveal the minimal doses required for robust disease manifestation in your specific laboratory
  conditions.[12]
- Standardize Animal Supply: Use age- and sex-matched mice from a reliable vendor.[1] Be aware that diet and environmental conditions can alter the gut microbiome, which significantly impacts EAE susceptibility.[6][7]

# Problem 2: High Variability in Disease Course Between Animals

#### Possible Cause:

 Inconsistent Immunization Technique: Variation in the injection volume or location can lead to different immune responses.



- Genetic and Microbiological Variability: Even within an inbred strain, there can be minor genetic drift or significant differences in gut microbiota between individuals or cages.
- Stress: Animal stress can influence immune responses.

#### Suggested Solutions:

- Refine Injection Technique: Ensure that the person performing the immunizations is experienced and consistent. Subcutaneous injections should be administered at standardized sites.[2][4] Using anesthesia can make injections easier and more consistent.
   [4]
- Randomize and Control: Randomly allocate mice to treatment groups.[1] House experimental groups in the same room and, if possible, mix litters to normalize microbiome exposure.
- Acclimatize Animals: Allow animals to acclimate to the facility and handle them prior to the
  experiment to reduce stress.[2] Perform immunizations at approximately the same time of
  day for all animals.[2]

### **Problem 3: Unexpectedly High Severity and Mortality**

#### Possible Cause:

- Excessive PTX Dose: Pertussis toxin dose is a key determinant of severity. Different lots of PTX can have varying potencies.[4]
- Animal Age: Younger mice may develop more severe EAE.[10]
- Synergistic Environmental Factors: A combination of factors (e.g., a specific diet and a highly susceptible microbiome) could be potentiating the disease.

#### Suggested Solutions:

• Titrate Pertussis Toxin: The PTX dose can be selected to control EAE severity.[4] If you observe excessive severity, consider reducing the PTX dose in your next experiment. It is crucial to test the potency of each new lot of PTX.



- Use Mature Animals: Using mature adult mice (e.g., 12-14 weeks old) may result in a more moderate disease course compared to younger mice.[10]
- Provide Supportive Care: For animals with severe symptoms (score ≥ 3), provide easy
  access to moistened food on the cage floor and a water source to prevent dehydration and
  weight loss.

### **Data and Protocols**

**Table 1: Standard Protocol Parameters for MOG (35-55)** 

EAE in C57BL/6 Mice

| Component                         | Typical Dose per<br>Mouse | Administration<br>Route | Timing          |
|-----------------------------------|---------------------------|-------------------------|-----------------|
| MOG (35-55) Peptide               | 100 - 200 μg              | Subcutaneous (s.c.)     | Day 0           |
| M. tuberculosis<br>H37Ra (in CFA) | 200 - 500 μg              | Subcutaneous (s.c.)     | Day 0           |
| Pertussis Toxin (PTX)             | 100 - 300 ng              | Intraperitoneal (i.p.)  | Day 0 and Day 2 |

Note: These are typical ranges. Doses may need to be optimized for specific laboratory conditions, mouse substrains, and reagent lots.[2][4][11][12]

**Table 2: Standard EAE Clinical Scoring System** 

| Score | Clinical Signs                   |  |
|-------|----------------------------------|--|
| 0     | No clinical deficit; normal      |  |
| 1     | Limp or partially paralyzed tail |  |
| 2     | Limp tail and hind limb weakness |  |
| 3     | Partial hind limb paralysis      |  |
| 4     | Complete hind limb paralysis     |  |
| 5     | Moribund state or death          |  |

Intermediate scores (e.g., 0.5, 1.5) can be used to denote intermediate signs.[11][13]



# Detailed Experimental Protocol: MOG (35-55) EAE Induction in C57BL/6 Mice

This protocol is a synthesis of methodologies described in the literature.[1][2][3][4]

#### Materials:

- MOG (35-55) peptide, lyophilized
- Sterile Phosphate-Buffered Saline (PBS) or physiological saline
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
- · Pertussis Toxin (PTX), lyophilized
- Female C57BL/6 mice, 8-12 weeks old
- Syringes (1 mL) and needles (e.g., 26G, 30G)
- Glass beaker or syringes for emulsification

#### Procedure:

- Preparation of Reagents (Day 0):
  - MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
  - Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS to a working concentration (e.g., 2 μg/mL). Prepare fresh or store aliquots at -20°C as recommended by the supplier.
  - MOG/CFA Emulsion: This is a critical step. Prepare a 1:1 emulsion of the MOG (35-55) solution and CFA. For example, to immunize 10 mice (200 μL/mouse), mix 1 mL of MOG solution (2 mg/mL) with 1 mL of CFA (containing 4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing the mixture into and out of a glass syringe or by using two syringes connected by a stopcock until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.



- Immunization (Day 0):
  - Anesthetize mice if necessary to ensure accurate administration.
  - Administer a total of 200 μL of the MOG/CFA emulsion subcutaneously, divided over two sites on the flanks (100 μL per site).[4]
  - Inject 100-200 ng of PTX (e.g., 100 μL of a 2 μg/mL solution) intraperitoneally.
- Second PTX Injection (Day 2):
  - Administer a second intraperitoneal injection of PTX, identical to the dose given on Day 0.
- Monitoring:
  - Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and measure their body weight.
  - Use the scoring system in Table 2 to record disease severity.
  - Provide supportive care (e.g., moistened food pellets on the cage floor) for mice with severe paralysis (score ≥ 3) to prevent dehydration and facilitate access to food.

### **Visualizations**

## **Experimental and Logical Workflows**





Click to download full resolution via product page

Caption: Experimental workflow for MOG (35-55)-induced EAE.





Click to download full resolution via product page

Caption: Factors affecting the severity of MOG-induced EAE.

## **Simplified Pathogenic Pathway**





Click to download full resolution via product page

Caption: Simplified Th17-mediated pathology in EAE.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Frontiers | The Non-Obese Diabetic Mouse Strain as a Model to Study CD8+ T Cell Function in Relapsing and Progressive Multiple Sclerosis [frontiersin.org]
- 6. Proinflammatory T-cell responses to gut microbiota promote experimental autoimmune encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiome-modulated dietary strategies in EAE and multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advantages and limitations of experimental autoimmune encephalomyelitis in breaking down the role of the gut microbiome in multiple sclerosis [frontiersin.org]
- 9. Critical relationships between constituents of the antigen-adjuvant emulsion affecting experimental allergic encephalomyelitis in a completely susceptible mouse genotype -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Factors affecting the severity of MOG (35-55)-induced EAE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386383#factors-affecting-the-severity-of-mog-35-55-induced-eae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com